molecular formula C15H14N2O3 B2549179 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 325474-06-4

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2549179
CAS No.: 325474-06-4
M. Wt: 270.288
InChI Key: CFGJVNORMJDLID-UHFFFAOYSA-N
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Description

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-nitroethyl furan.

    Nitration: The furan ring is nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated furan is then subjected to alkylation with 2-methylindole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Reduction: 3-[1-(furan-2-yl)-2-aminoethyl]-2-methyl-1H-indole.

    Oxidation: Various furan derivatives depending on the oxidizing agent used.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole: Similar structure but with a phenyl group instead of a methyl group.

    3-[1-(furan-2-yl)-2-nitroethyl]-2-ethyl-1H-indole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the presence of the methyl group on the indole core, which can influence its chemical reactivity and biological activity

Biological Activity

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole backbone, a furan ring, and a nitroethyl substituent. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Indole Backbone : A bicyclic structure that is prevalent in many biologically active compounds.
  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Nitroethyl Group : Known for its electron-withdrawing properties, which can influence the compound's biological activity.

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including glioma and melanoma .
  • Antimicrobial Activity : Indole derivatives are often explored for their potential to inhibit bacterial growth and combat infections.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The nitro group may participate in redox reactions or serve as a pharmacophore for enzyme inhibition.
  • Signaling Pathway Modulation : The compound may interact with key signaling pathways involved in cancer progression and inflammation.
  • Electrophilic Reactions : The electron-rich nature of the indole ring allows for electrophilic substitutions that could lead to diverse biological interactions.

Cytotoxicity Assays

In recent studies, derivatives of 3-(2-nitroethyl)-1H-indoles were evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds demonstrated micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .

Antimicrobial Testing

Research has shown that similar indole derivatives possess notable antimicrobial properties. For instance, one study reported that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indoleContains a chlorophenyl groupExhibits different electronic properties
3-(1-(5-Methylfuran-2-yl)-2-nitroethyl)-1H-indoleMethyl substitution on furanPotentially altered solubility
3-(1-(Thien-2-yl)-2-nitroethyl)-1H-indoleContains a thiophene ringDifferent reactivity due to sulfur atom

This table highlights how variations in substituents can influence chemical behavior and biological activity.

Properties

IUPAC Name

3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJVNORMJDLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328267
Record name 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325474-06-4
Record name 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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